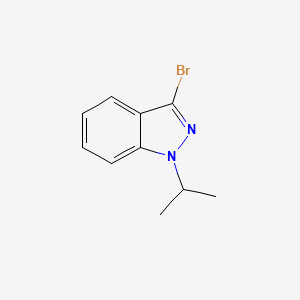

3-Bromo-1-isopropyl-1H-indazole

Beschreibung

BenchChem offers high-quality 3-Bromo-1-isopropyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-1-isopropyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-bromo-1-propan-2-ylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12-13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHIOFKTOLCCTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3-Bromo-1-isopropyl-1H-indazole: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-1-isopropyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, explore the rationale behind its synthesis, and provide detailed experimental protocols. The indazole scaffold is a privileged structure in numerous pharmacologically active agents, and the strategic placement of a bromine atom at the 3-position and an isopropyl group at the N1 position offers a versatile platform for further chemical modifications, such as cross-coupling reactions.[1]

Molecular Structure and Properties

3-Bromo-1-isopropyl-1H-indazole possesses a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring. The key structural features are:

-

Indazole Core: A robust and planar aromatic system.

-

3-Bromo Substituent: This halogen atom serves as a crucial synthetic handle for introducing further molecular complexity, often through palladium-catalyzed cross-coupling reactions.[2][3]

-

1-Isopropyl Substituent: The isopropyl group at the N1 position enhances lipophilicity and can influence the compound's binding affinity and pharmacokinetic properties.

The precise control of regioselectivity during the synthesis is critical, as alkylation can occur at either the N1 or N2 position of the indazole ring.[4][5] The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[6]

Chemical Structure:

Caption: 2D structure of 3-Bromo-1-isopropyl-1H-indazole.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrN₂ | - |

| Molecular Weight | 239.11 g/mol | [7] |

| XLogP3 | 3.4 | [7] |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 1 | [7] |

Synthesis of 3-Bromo-1-isopropyl-1H-indazole

The most common and logical synthetic route to 3-Bromo-1-isopropyl-1H-indazole involves a two-step process:

-

Bromination of 1H-indazole: Formation of the 3-bromo-1H-indazole precursor.

-

N-isopropylation: Regioselective alkylation of 3-bromo-1H-indazole at the N1 position.

Synthesis of 3-Bromo-1H-indazole (Precursor)

The synthesis of the 3-bromo-1H-indazole precursor is a critical first step. A common method involves the direct bromination of 1H-indazole.

Reaction Scheme:

Caption: Bromination of 1H-indazole.

Experimental Protocol: Synthesis of 3-Bromo-1H-indazole

-

Materials: 1H-indazole, Bromine, Acetic Acid.

-

Procedure:

-

Dissolve 1H-indazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-bromo-1H-indazole.

-

Rationale: The use of acetic acid as a solvent facilitates the electrophilic substitution of bromine at the electron-rich 3-position of the indazole ring.

N-isopropylation of 3-Bromo-1H-indazole

The alkylation of the indazole ring presents a challenge of regioselectivity between the N1 and N2 positions.[4] The choice of base and solvent system is paramount in directing the alkylation to the desired N1 position.[4] Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) generally favor N1-alkylation.[4][5][6]

Reaction Scheme:

Caption: N-isopropylation of 3-Bromo-1H-indazole.

Experimental Protocol: Synthesis of 3-Bromo-1-isopropyl-1H-indazole

This protocol is adapted from a similar synthesis of 5-Bromo-1-isopropyl-1H-indazole.[1]

-

Materials: 3-Bromo-1H-indazole, Isopropyl bromide, Sodium hydride (NaH, 60% dispersion in mineral oil), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Saturated aqueous ammonium chloride solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography.

-

Procedure:

-

To a solution of 3-Bromo-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add isopropyl bromide (1.5 eq) dropwise to the reaction mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.[1]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and then dry over anhydrous MgSO₄.[1]

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3-Bromo-1-isopropyl-1H-indazole.[1]

-

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Sodium hydride is highly reactive with water and moisture. An inert atmosphere and anhydrous solvents are essential to prevent quenching of the base and ensure efficient deprotonation of the indazole.

-

Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that effectively deprotonates the indazole, forming the indazolide anion. This anion is a more potent nucleophile for the subsequent alkylation reaction. The use of NaH in aprotic solvents like DMF or THF is known to favor N1 alkylation.[4][5]

-

Stepwise Temperature Control: The initial cooling to 0 °C during the addition of NaH helps to control the exothermic deprotonation reaction. Allowing the mixture to warm to room temperature ensures complete deprotonation before the addition of the electrophile. Re-cooling before adding isopropyl bromide helps to manage the exothermicity of the alkylation step.

-

Aqueous Workup and Extraction: The quench with saturated aqueous ammonium chloride neutralizes any unreacted NaH. The subsequent extraction with ethyl acetate isolates the desired product from the aqueous phase containing inorganic salts and DMF.

-

Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired N1-isopropyl isomer from any potential N2-isomer and other impurities.

Characterization and Data

The synthesized 3-Bromo-1-isopropyl-1H-indazole should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the indazole ring, a septet for the methine proton of the isopropyl group, and a doublet for the methyl protons of theisopropyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.11 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Table 2: Summary of Synthetic Steps and Conditions

| Step | Reaction | Key Reagents | Solvent | Key Conditions |

| 1 | Bromination | 1H-indazole, Br₂ | Acetic Acid | 0 °C to RT, 12-16 h |

| 2 | N-isopropylation | 3-Bromo-1H-indazole, Isopropyl bromide, NaH | DMF | 0 °C to RT, 12-16 h |

Conclusion

The synthesis of 3-Bromo-1-isopropyl-1H-indazole is a well-defined process that hinges on the careful control of reaction conditions, particularly for the regioselective N-alkylation step. By employing a strong base in an aprotic solvent, the desired N1-isomer can be obtained in good yield. The resulting compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, underscoring the importance of understanding its structure and synthetic pathways. The protocols and rationale provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry to successfully synthesize and utilize this versatile indazole derivative.

References

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link][3]

-

Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. ResearchGate. [Link][8]

-

Synthesis and Reactions of Benzazole Derivatives. Scribd. [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link][5]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link][6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. research.ucc.ie [research.ucc.ie]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

discovery and significance of 1H-indazole derivatives

An In-Depth Technical Guide to the Discovery and Significance of 1H-Indazole Derivatives

Authored by Gemini, Senior Application Scientist

The 1H-indazole, a bicyclic aromatic heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry. While rarely found in nature, its unique physicochemical properties have established it as a "privileged scaffold," leading to the development of numerous clinically successful therapeutics, particularly in oncology. This guide provides a comprehensive exploration of the 1H-indazole core, detailing its strategic importance in drug design, key synthetic methodologies for its construction, and its broad pharmacological significance. We will perform deep dives into the mechanisms of action of pivotal indazole-containing drugs, illustrating the scaffold's versatility in targeting complex disease pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this remarkable heterocycle in the design of next-generation therapeutics.

The 1H-Indazole: An Unassuming Scaffold of Immense Therapeutic Value

Indazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and has been more extensively exploited as a core pharmacophore in drug discovery.[1][2][3] The significance of the indazole scaffold lies not in its natural abundance, which is scarce, but in its synthetic accessibility and its remarkable ability to interact with a wide range of biological targets.[1][4]

Its value is underscored by its presence in several FDA-approved drugs, including the anti-cancer agents Pazopanib and Niraparib, the anti-inflammatory drug Benzydamine, and the antiemetic Granisetron.[1][5][6][7] This success has cemented its status as a privileged structure, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Physicochemical Rationale for a Privileged Scaffold

The utility of the 1H-indazole core can be attributed to several key molecular features:

-

Bioisosteric Versatility: The 1H-indazole is an excellent bioisostere for other common functionalities in drug molecules, particularly indole and phenol. Like indole, it possesses an N-H group that can act as a hydrogen bond donor. Crucially, unlike indole, it features a second nitrogen atom (at the N2 position) that can act as a hydrogen bond acceptor. This dual H-bonding capability can significantly enhance binding affinity to target proteins.[8]

-

Metabolic Stability: When used as a replacement for a phenol group, the indazole ring is generally less susceptible to phase I (e.g., oxidation) and phase II (e.g., glucuronidation) metabolism, which can improve the pharmacokinetic profile of a drug candidate.[8]

-

Structural Rigidity and Vectorial Display: The rigid, planar structure of the indazole ring provides a stable anchor for appended functional groups, allowing for precise vectorial presentation into the binding pockets of target proteins. This is particularly advantageous in the design of kinase inhibitors, where specific interactions with the ATP-binding site are paramount.[8]

Constructing the Core: Key Synthetic Strategies

The development of efficient and versatile synthetic routes to substituted 1H-indazoles has been critical to their exploration in medicinal chemistry. Methodologies have evolved from classical cyclization reactions to modern, highly efficient catalytic approaches.[9]

Classical and Modern Synthetic Approaches

A variety of methods have been established for the synthesis of the 1H-indazole ring system. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

-

Jacobson Indazole Synthesis: A classical method involving the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization. While foundational, it can be limited by the availability of substituted toluidines.[10]

-

Copper-Catalyzed Cyclization of Hydrazones: A widely used modern approach involves the intramolecular cyclization of o-haloaryl N-sulfonylhydrazones. These reactions are typically catalyzed by copper salts, such as Cu₂O or Cu(OAc)₂, and offer a robust route to a variety of 1H-indazoles.[1][3][5]

-

Palladium-Catalyzed C-H Amination: Intramolecular C-H amination of arylhydrazones, often mediated by oxidants like [bis(trifluoroacetoxy)iodo]benzene (PIFA), provides a metal-free or palladium-catalyzed pathway to the indazole core.[1][3][5]

-

[3+2] Cycloaddition Reactions: The reaction between an aryne (generated in situ) and a diazo compound is a powerful method for constructing the indazole ring, allowing for unique substitution patterns.[3]

-

Davis-Beirut Reaction: While primarily a route to 2H-indazoles, this reaction, which involves the base-catalyzed cyclization of o-nitrobenzylamines, is a significant N-N bond-forming strategy in the broader context of indazole synthesis.[11][12][13][14][15] It highlights the diverse chemistries that can be employed to form this heterocyclic system.

Experimental Protocol: Copper-Catalyzed Synthesis of a Substituted 1H-Indazole

This protocol describes a general, self-validating system for the synthesis of a 1H-indazole derivative via copper-catalyzed cyclization, a common and robust method in the field.

Reaction: Synthesis of 1H-Indazole from 2-chlorobenzaldehyde N-tosylhydrazone.

Materials:

-

2-chlorobenzaldehyde N-tosylhydrazone (1.0 mmol, 1.0 eq)

-

Copper(I) oxide (Cu₂O) (0.1 mmol, 0.1 eq)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde N-tosylhydrazone (1.0 mmol), Cu₂O (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. The causality for this temperature is to overcome the activation energy for both the isomerization of the hydrazone and the subsequent copper-mediated cyclization.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1H-indazole product.

Broad Pharmacological Significance and Therapeutic Applications

The 1H-indazole scaffold is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities.[1][16][17] While its impact is most profound in oncology, its utility extends to anti-inflammatory, antimicrobial, and central nervous system applications.

| Therapeutic Area | Key Biological Targets | Example Compounds/Derivatives |

| Oncology | Kinases (VEGFR, PDGFR, c-KIT, c-MET, AXL), PARP | Pazopanib, Axitinib, Niraparib, Entrectinib[1][6] |

| Anti-inflammatory | Cyclooxygenase (COX) - general mechanism | Bendazac, Benzydamine[5][18] |

| Antiemetic (CNS) | 5-HT₃ Receptor | Granisetron[7] |

| Antimicrobial | Various (e.g., Cytochrome bc1) | Investigational compounds[16] |

| Anti-HIV | Various viral enzymes | Investigational compounds[1] |

Table 1. Summary of therapeutic areas and biological targets for 1H-indazole derivatives.

Dominance in Oncology: The Kinase Inhibitor Revolution

The rigid framework of the 1H-indazole is ideally suited for insertion into the ATP-binding pocket of protein kinases, making it a privileged scaffold for kinase inhibitor design.[8]

-

VEGFR/PDGFR Inhibitors: Many indazole derivatives function as multi-kinase inhibitors targeting key drivers of angiogenesis (the formation of new blood vessels that feed tumors), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[19][20] Pazopanib is a prime example.

-

c-MET and AXL Inhibitors: The c-MET and AXL receptor tyrosine kinases are implicated in tumor growth, metastasis, and acquired drug resistance.[21][22] The indazole scaffold has been successfully used to develop potent and selective inhibitors of these challenging targets, representing a frontier in cancer therapy.[21][23][24][25][26][27] For instance, a series of 1H-indazole derivatives were designed and shown to exhibit significant inhibitory activity against c-Met.[22] Similarly, fragment-based drug discovery has yielded novel indazole-based AXL kinase inhibitors.[21][28]

Case Studies: From Scaffold to Blockbuster Drug

Examining clinically approved drugs provides the clearest evidence of the 1H-indazole scaffold's impact. The following case studies highlight how the core's properties are translated into potent and selective therapeutic agents.

Pazopanib (Votrient®): Starving Tumors by Halting Angiogenesis

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[16][19]

-

Mechanism of Action: Pazopanib potently inhibits multiple receptor tyrosine kinases, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[19][20] By blocking the signaling pathways of VEGFR and PDGFR, Pazopanib effectively inhibits angiogenesis and tumor cell proliferation.[20][29][30] This anti-angiogenic effect essentially "starves" the tumor by cutting off its necessary blood supply.[29][30] The indazole core is crucial for its binding to the ATP pocket of these kinases.

Niraparib (Zejula®): Exploiting Cancer's Weakness with Synthetic Lethality

Niraparib is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes (PARP-1 and PARP-2) used to treat certain types of ovarian, fallopian tube, and prostate cancers.[1][31][32]

-

Mechanism of Action: PARP enzymes are critical for repairing single-strand DNA breaks.[33][34] In healthy cells, if single-strand breaks are not repaired by PARP, they can become more lethal double-strand breaks during DNA replication. These are then repaired by a separate pathway called Homologous Recombination Repair (HRR), which relies on proteins like BRCA1 and BRCA2.

Many cancers harbor mutations in BRCA genes, making their HRR pathway deficient. When Niraparib inhibits PARP in these cancer cells, the accumulation of unrepaired single-strand breaks leads to double-strand breaks that the cell cannot fix.[35] This leads to catastrophic DNA damage and cell death. This concept, where a defect in two genes or pathways simultaneously is lethal but a defect in either one alone is not, is called synthetic lethality .[34][35] Furthermore, Niraparib not only inhibits PARP's enzymatic activity but also "traps" the PARP enzyme on the DNA, creating a toxic complex that further enhances its cancer-killing effect.[33]

Future Directions and Emerging Trends

The story of the 1H-indazole is far from over. Its role as a privileged scaffold continues to expand as researchers tackle new and more complex biological targets.

-

Fragment-Based Drug Discovery (FBDD): The indazole core is an ideal starting point for FBDD campaigns. Its small size, well-defined structure, and versatile chemistry allow it to be used as a "fragment" to identify initial, low-affinity hits that can then be elaborated into potent leads.[8][21]

-

Targeting Drug Resistance: As noted, indazole derivatives are being developed to inhibit kinases like AXL, which are known to confer resistance to standard-of-care cancer therapies.[21][24][26] This positions the scaffold at the forefront of efforts to overcome one of the greatest challenges in oncology.

-

Expanding Therapeutic Horizons: While oncology remains a major focus, research continues to explore the potential of indazole derivatives in treating neurodegenerative diseases, infectious diseases, and metabolic disorders.[16] The development of novel synthetic methods, including green chemistry approaches, will further accelerate the discovery of new bioactive indazole compounds.[9]

Conclusion

The 1H-indazole scaffold exemplifies the power of synthetic chemistry in modern drug discovery. From its rational application as a bioisostere to its central role in the architecture of targeted kinase inhibitors and PARP inhibitors, this simple bicyclic system has proven its immense value. Its unique combination of synthetic accessibility, metabolic stability, and versatile binding interactions ensures that the 1H-indazole will remain a highly privileged and frequently utilized scaffold for the development of innovative medicines for years to come. The continued exploration of its chemical space promises to yield novel therapeutics that address significant unmet medical needs across a spectrum of human diseases.

References

- Niraparib: Mechanism of Action, Adverse Effects, and Contraindic

- Pazopanib - Wikipedia.

- Pazopanib: Indications, Adverse Effects, Contraindic

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.

- Indazoles in Drug Discovery - PharmaBlock.

- Synthesis of 1H‐indazole derivatives - ResearchG

- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.

- A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed.

- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC.

- Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters.

- Davis–Beirut reaction - Wikipedia.

- What is the mechanism of Niraparib Tosylate?

- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC.

- What is the mechanism of Pazopanib Hydrochloride?

- Niraparib tosylate monohydr

- pazopanibhydrochloride - Liv Hospital.

- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - ACS Public

- Niraparib Tosylate Monohydr

- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC.

- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - eScholarship.org.

- Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. Royal Society of Chemistry.

- Niraparib - Wikipedia.

- Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - ACS Public

- Indazoles as Potential c-Met Inhibitors: Design, Synthesis and Molecular Docking Studies. Molecules.

- DRUG NAME: Pazopanib - BC Cancer.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.

- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg

- Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. Journal of Chemical Sciences.

- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applic

- Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery.

- Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - ACS Public

- Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents - ResearchG

- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed.

- Indazole scaffold: a generalist for marketed and clinical drugs - ResearchG

- Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy - ACS Public

- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. MCE.

- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - ACS Public

- Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors - ResearchG

- Indazole Deriv

- Indazole-based antiinflammatory and analgesic drugs - ResearchG

- c-Met inhibitor - Wikipedia.

- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Indazole Derivatives [bldpharm.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis [escholarship.org]

- 16. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. researchgate.net [researchgate.net]

- 19. Pazopanib - Wikipedia [en.wikipedia.org]

- 20. urology-textbook.com [urology-textbook.com]

- 21. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors PMID: 34600239 | MCE [medchemexpress.cn]

- 29. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 30. int.livhospital.com [int.livhospital.com]

- 31. urology-textbook.com [urology-textbook.com]

- 32. Niraparib - Wikipedia [en.wikipedia.org]

- 33. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 34. massivebio.com [massivebio.com]

- 35. int.livhospital.com [int.livhospital.com]

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique structural and electronic properties, coupled with its synthetic tractability, have rendered it a cornerstone in the design of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the indazole scaffold, delving into its fundamental characteristics, strategic synthetic methodologies, and its profound impact on drug discovery. We will explore the structure-activity relationships that govern its biological activity and examine case studies of clinically successful indazole-containing drugs, offering insights for the continued development of novel therapeutics based on this versatile core.

The Indazole Core: Structural and Physicochemical Properties

Indazole, or benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring.[2] This fusion results in a stable 10 π-electron aromatic system.[3] Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole.[3] The 1H-tautomer is the most thermodynamically stable and, consequently, the most predominantly utilized form in medicinal chemistry.[3][4] The presence of two nitrogen atoms imparts unique electronic characteristics, allowing indazole to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition at biological targets.[5]

The structural rigidity of the bicyclic system provides a well-defined framework for the orientation of substituents, facilitating precise interactions with protein binding sites. Furthermore, the indazole core is considered a bioisostere of indole, enabling its substitution in established pharmacophores to modulate potency, selectivity, and pharmacokinetic properties.[3]

Synthetic Strategies for the Indazole Scaffold

The construction of the indazole core and its subsequent functionalization are pivotal to its application in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[4][6] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthetic Approaches

The first synthesis of an indazole derivative was reported by Emil Fischer in the 1880s.[7] Since then, several classical methods have been established, often relying on the cyclization of appropriately substituted benzene precursors.

A common strategy involves the intramolecular cyclization of o-hydrazino carbonyl compounds. For instance, the Fischer indazole synthesis utilizes the acid-catalyzed cyclization of arylhydrazones derived from o-acyl anilines.

Modern Catalytic Methodologies

The advent of transition-metal catalysis has revolutionized the synthesis of indazole derivatives, offering milder reaction conditions, improved yields, and greater functional group tolerance.[6][8]

Key Modern Synthetic Strategies:

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Stille, and Sonogashira couplings are extensively used for the C-3 functionalization of pre-formed indazole cores, typically starting from a 3-haloindazole derivative.[2][9] This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

-

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in the synthesis of both 1H- and 2H-indazoles. For example, the copper-catalyzed intramolecular C-N bond formation in N-aryl-imines provides an efficient route to 2H-indazoles.[7]

-

Rhodium-Catalyzed C-H Activation: Direct C-H activation and functionalization of the indazole core represent a highly atom-economical approach to introduce substituents without the need for pre-functionalized starting materials.[10]

Below is a generalized workflow for the synthesis and functionalization of the indazole scaffold.

Caption: Generalized workflow for indazole synthesis and functionalization.

The Indazole Scaffold as a Pharmacophore

The indazole scaffold is a versatile pharmacophore that has been successfully employed to target a wide range of biological entities, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes.[11][12] Its ability to engage in key hydrogen bonding and hydrophobic interactions within protein active sites is central to its biological activity.

Kinase Inhibition

A significant number of indazole-containing drugs and clinical candidates are protein kinase inhibitors.[1] The indazole nucleus often serves as a hinge-binding motif, mimicking the adenine core of ATP to occupy the ATP-binding pocket of kinases.[1] The substituents on the indazole core then extend into adjacent hydrophobic pockets, conferring potency and selectivity.

The following diagram illustrates the general mechanism of action of indazole-based kinase inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. caribjscitech.com [caribjscitech.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-1-isopropyl-1H-indazole CAS number and nomenclature

In-Depth Technical Guide: 3-Bromo-1-isopropyl-1H-indazole (CAS 1784489-02-6) in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, halogenated N-alkylated indazoles serve as highly privileged scaffolds. Specifically, 3-Bromo-1-isopropyl-1H-indazole has emerged as a critical building block for the synthesis of complex active pharmaceutical ingredients (APIs). The C3-bromine atom provides an ideal functional handle for palladium-catalyzed cross-coupling reactions, while the N1-isopropyl group enhances lipophilicity and dictates spatial orientation within target binding pockets. This whitepaper details the physicochemical properties, mechanistic synthesis pathways, validated protocols, and downstream drug discovery applications of this vital intermediate.

Nomenclature & Physicochemical Profiling

Accurate characterization and tracking of building blocks are fundamental to reproducible drug development. Table 1 summarizes the core physicochemical parameters of the compound[1].

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 3-Bromo-1-isopropyl-1H-indazole |

| CAS Registry Number | 1784489-02-6 |

| Molecular Formula | C10H11BrN2 |

| Molecular Weight | 239.11 g/mol |

| Isotopic Signature | ~1:1 ratio of m/z 239.0 and 241.0 (indicative of one Br atom) |

| Structural Class | Halogenated N-alkylated Indazole |

Mechanistic Pathways & Synthetic Strategies

The synthesis of 3-Bromo-1-isopropyl-1H-indazole requires strict control over regioselectivity. The indazole core possesses two nitrogen atoms (N1 and N2) and multiple carbon sites susceptible to electrophilic attack. There are two primary divergent pathways to achieve the target molecule:

Pathway A: Bromination followed by Alkylation In neutral or weakly acidic media, 1H-indazole undergoes electrophilic aromatic substitution (EAS). The reaction is highly regioselective for the C3 position because it is the most electron-rich carbon in the pyrazole ring, stabilizing the resulting Wheland intermediate[2]. Subsequent N-alkylation of 3-bromo-1H-indazole requires the generation of an indazolide anion. While alkylation can theoretically occur at N1 or N2, using a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) thermodynamically drives the reaction toward the N1-isopropyl isomer. This preference is due to the preservation of the aromatic 10-π electron system in the benzenoid ring[3].

Pathway B: Alkylation followed by Bromination Alternatively, 1H-indazole can be alkylated first to yield 1-isopropyl-1H-indazole. Subsequent bromination using elemental bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or acetonitrile yields the final product[3].

Divergent synthetic pathways for 3-Bromo-1-isopropyl-1H-indazole.

Validated Experimental Protocols

Protocol: N-Alkylation of 3-Bromo-1H-indazole

Causality & Validation: The use of Cs₂CO₃ is critical; its large cationic radius provides a "naked" and highly reactive indazolide anion, favoring N1 over N2 alkylation. Temperature control at 60°C ensures complete conversion without promoting degradation.

-

Deprotonation: Charge a flame-dried reaction vessel with 3-bromo-1H-indazole (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add Cs₂CO₃ (1.5 - 2.0 equiv). Stir the suspension at ambient temperature for 15 minutes.

-

Validation cue: A slight color change (often pale yellow) indicates the formation of the indazolide anion.

-

-

Alkylation: Dropwise add 2-iodopropane (1.2 equiv) via syringe. Elevate the reaction temperature to 60°C and maintain stirring for 1.5 to 4 hours[3].

-

In-Process Monitoring: Sample the reaction mixture and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z 197/199) is fully consumed, replaced by the product peak (m/z 239/241).

-

Quenching: Cool the mixture to ambient temperature. Slowly quench with saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: NH₄Cl safely neutralizes the remaining base and forces the organic product out of the aqueous DMF phase, precipitating inorganic salts.

-

-

Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove residual DMF) and saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (gradient: 100% Hexanes to 70% Hexanes/Ethyl Acetate) to isolate the pure N1-isomer[3].

Applications in Medicinal Chemistry

The strategic placement of the C3-bromide allows 3-Bromo-1-isopropyl-1H-indazole to act as a universal precursor for complex APIs via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

-

P2X Receptor Antagonists: The compound is a foundational building block for synthesizing modulators of P2X receptors (specifically heteromeric channels). These antagonists are critical in treating disease states associated with peripheral pain, inflammatory pain, and tissue injury[3].

-

HCN2 Modulators: It is utilized as a key intermediate (e.g., Intermediate 69A) in the synthesis of pyrimidine and pyridine derivatives. These derivatives act as inhibitors of hyperpolarization-activated cyclic-nucleotide modulated ion channel 2 (HCN2), a primary target for neuropathic pain therapeutics[4].

-

Mcl-1 Inhibitors: Substituted indazoles derived from this scaffold are actively explored as inhibitors of Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is an anti-apoptotic Bcl-2 family protein frequently amplified in human cancers (e.g., prostate, lung, melanoma). Neutralizing Mcl-1 restores the apoptotic signaling pathway in tumor cells[5].

Functionalization of the indazole scaffold in targeted drug discovery.

Analytical Characterization Standards

To confirm the identity and purity of the synthesized batch, the following analytical benchmarks must be met:

-

LC-MS (ESI+): The mass spectrum must display a characteristic doublet at m/z 239.2 and 241.2 [M+H]⁺ in a 1:1 ratio, confirming the presence of a single bromine isotope[3].

-

¹H NMR (400 MHz, CDCl₃): The N1-isopropyl group is definitively identified by a highly deshielded septet (CH) around 4.80 - 5.00 ppm and a doublet (2x CH₃) integrating to 6 protons around 1.55 ppm. The aromatic region will display four distinct protons (C4, C5, C6, C7) between 7.10 and 7.80 ppm, with the absence of a C3 proton confirming complete bromination.

References

- Source: lead-sciences.

- Source: googleapis.

- Source: thieme-connect.

- Source: google.

- Source: google.

Sources

- 1. 3-Bromo-1-isopropyl-1H-indazole - Lead Sciences [lead-sciences.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2022185055A1 - Pyrimidine or pyridine derivates useful as hcn2 modulators - Google Patents [patents.google.com]

- 5. CA3016182A1 - Substituted indole mcl-1 inhibitors - Google Patents [patents.google.com]

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Potential of N-Substituted Indazoles

Introduction: The Ascendancy of the Indazole Moiety

The indazole scaffold, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties, including its ability to engage in a multitude of non-covalent interactions and its metabolic stability, have positioned it as a cornerstone in the design of novel therapeutics. The true versatility of this scaffold is unlocked through substitution, particularly at the N1 and N2 positions of the pyrazole ring. N-substitution not only modulates the physicochemical properties of the molecule, such as solubility and lipophilicity, but also profoundly influences its biological activity and target selectivity. This strategic modification allows for the fine-tuning of compounds to achieve desired pharmacological profiles, transforming the core indazole structure into a plethora of potent and selective agents against a wide array of diseases. This guide provides a comprehensive exploration of the biological potential of N-substituted indazoles, with a focus on their applications in oncology, inflammation, and neurodegenerative disorders.

Anticancer Activity of N-Substituted Indazoles: A Multi-pronged Assault on Malignancy

N-substituted indazoles have demonstrated remarkable success in the field of oncology, with several compounds progressing to clinical use. Their anticancer effects are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Targeting Kinase Signaling Cascades

A primary mechanism by which N-substituted indazoles exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole nucleus serves as an excellent bioisostere for the purine core of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases, thereby blocking their catalytic activity.

Signaling Pathway of Indazole-Based Kinase Inhibitors

Caption: Inhibition of receptor tyrosine kinases and downstream signaling by N-substituted indazoles.

Key N-Substituted Indazole Anticancer Agents

The clinical success of N-substituted indazoles is exemplified by drugs like Axitinib and Pazopanib, which have become standard-of-care treatments for various cancers.[1]

| Compound | Target(s) | Cancer Indication(s) | Representative IC50 Value(s) |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Advanced renal cell carcinoma | VEGFR2: 0.2 nM[2] |

| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-KIT | Advanced renal cell carcinoma, soft tissue sarcoma | VEGFR2: 30 nM[2] |

| Entrectinib | TRKA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | TRKA: 12 nM[3] |

| Linifanib | VEGFR, PDGFR | Hepatocellular carcinoma (investigational) | KDR: 0.2 nM |

| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and primary peritoneal cancer | PARP1: 3.8 nM |

Experimental Protocols: Evaluating Anticancer Activity

1. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

-

Step 1: Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

-

Step 2: Compound Treatment: Treat the cells with various concentrations of the N-substituted indazole derivative for 48-72 hours.

-

Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Step 4: Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5]

Workflow for Anticancer Drug Screening

Caption: A typical workflow for the preclinical evaluation of N-substituted indazole anticancer agents.

Anti-inflammatory Potential of N-Substituted Indazoles: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. N-substituted indazoles have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of N-substituted indazoles are often mediated through the inhibition of enzymes like cyclooxygenases (COX) and the suppression of pro-inflammatory cytokine production.[1]

-

COX Inhibition: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some N-substituted indazoles can inhibit COX-1 and/or COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[6]

-

Cytokine Modulation: These compounds can also suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) from immune cells.[1]

Key N-Substituted Indazole Anti-inflammatory Agents

While no N-substituted indazole is currently marketed solely for anti-inflammatory indications, numerous preclinical studies have demonstrated their potent activity.

| Compound Class | Target(s) | In Vitro/In Vivo Model | Representative IC50/Activity |

| Indazolones | COX, 5-Lipoxygenase, Cytokine release | Carrageenan-induced paw edema (mice) | Potent anti-inflammatory and analgesic agents at 8 mg/kg[7] |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | In vitro COX-2 inhibition assay | IC50: 12.32 µM[1] |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | In vitro COX-2 inhibition assay | IC50: 19.22 µM[1] |

Experimental Protocols: Assessing Anti-inflammatory Efficacy

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

-

Step 1: Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Step 2: Compound Administration: Administer the N-substituted indazole derivative orally or intraperitoneally.

-

Step 3: Induction of Inflammation: After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

-

Step 4: Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Step 5: Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[8]

N-Substituted Indazoles in Neurodegenerative Diseases: A Glimmer of Hope

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. N-substituted indazoles have shown promise as neuroprotective agents by targeting various pathways implicated in these devastating disorders.

Mechanism of Action: A Multifaceted Neuroprotective Strategy

The neuroprotective effects of N-substituted indazoles are diverse and can involve:

-

Inhibition of Kinases: Dysregulation of kinases like Glycogen Synthase Kinase 3 (GSK-3) and c-Jun N-terminal kinase (JNK) is implicated in the pathology of neurodegenerative diseases. N-substituted indazoles can inhibit these kinases, thereby reducing neuronal apoptosis and tau hyperphosphorylation.[9]

-

Monoamine Oxidase (MAO) Inhibition: Some N-substituted indazoles are potent inhibitors of MAO-B, an enzyme that metabolizes dopamine. By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[10]

-

Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Certain N-substituted indazoles possess antioxidant properties, helping to protect neurons from oxidative damage.[11]

Key N-Substituted Indazole Neuroprotective Agents

Research in this area is rapidly evolving, with several promising candidates identified.

| Compound/Class | Target(s) | Disease Model | Key Findings |

| 5-Substituted-1H-indazoles | MAO-B | In vitro human MAO inhibition | Compound 20 showed a potent and selective hMAO-B inhibition with an IC50 of 52 nM.[10] |

| N-Aromatic-Substituted Indazoles | JNK3 | In vitro kinase assays | A lead compound exhibited potent and selective JNK3 inhibition (IC50 = 0.005 µM) with good oral bioavailability and brain penetration.[12] |

| 5-Substituted Indazoles | Cholinesterases, BACE1 | In vitro enzyme inhibition assays | Some derivatives showed simultaneous inhibition of AChE/BuChE and BACE1, along with neuroprotective effects against Aβ-induced cell death.[11] |

Experimental Protocols: Investigating Neuroprotective Potential

1. In Vitro Neuroprotection Assay

-

Step 1: Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Step 2: Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or amyloid-beta (Aβ) for Alzheimer's models.

-

Step 3: Compound Treatment: Co-treat the cells with the N-substituted indazole derivative at various concentrations.

-

Step 4: Assessment of Cell Viability: Measure cell viability using methods like the MTT assay.

-

Step 5: Mechanistic Studies: Investigate the mechanism of neuroprotection by measuring markers of apoptosis (e.g., caspase-3 activity) or oxidative stress (e.g., reactive oxygen species levels).[10]

Synthetic Strategies for N-Substituted Indazoles: Building the Privileged Scaffold

The synthesis of N-substituted indazoles can be broadly categorized into two main approaches: N-alkylation/arylation of a pre-formed indazole core or construction of the indazole ring with the N-substituent already in place.

Regioselective N-Alkylation/Arylation

Direct alkylation or arylation of the indazole ring often yields a mixture of N1 and N2 isomers. However, regioselective methods have been developed.

-

N1-Selective Alkylation: The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors N1-alkylation.[13] Thermodynamic control, achieved through equilibration, can also favor the more stable N1-substituted product.[13]

-

N2-Selective Synthesis: Reductive cyclization of substituted benzamidines is a method to construct 3-amino-2H-indazoles.[14]

De Novo Synthesis of N-Substituted Indazoles

Building the indazole ring with the desired N-substituent can provide excellent regiocontrol.

-

Condensation Reactions: The condensation of a substituted hydrazine with a 2-halobenzaldehyde or a related precursor is a common and versatile method for preparing N-substituted indazoles.[15]

General Synthetic Scheme for N1-Substituted Indazoles

Caption: A general representation of N1-alkylation/arylation of the indazole core.

Conclusion and Future Perspectives

N-substituted indazoles represent a remarkably versatile and fruitful scaffold in drug discovery. Their success in oncology is well-established, and their potential in treating inflammatory and neurodegenerative diseases is rapidly gaining recognition. The ability to fine-tune their biological activity through strategic N-substitution provides a powerful tool for medicinal chemists to design next-generation therapeutics.

Future research in this field will likely focus on:

-

Development of more selective inhibitors: Targeting specific kinase isoforms or other enzymes with greater precision to minimize off-target effects.

-

Exploration of novel therapeutic areas: Investigating the potential of N-substituted indazoles in other diseases, such as infectious and metabolic disorders.

-

Application of new synthetic methodologies: Utilizing innovative synthetic techniques to access a wider diversity of N-substituted indazole derivatives.

-

Multi-target drug design: Creating single molecules that can modulate multiple targets involved in complex diseases.

The continued exploration of the chemical space around the N-substituted indazole nucleus holds immense promise for the discovery and development of novel medicines that can address significant unmet medical needs.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL: [Link])

-

The anti-inflammatory activity of N-substituted indazolones in mice. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

-

Synthesis and antitumor activity of some substituted indazole derivatives. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (URL: [Link])

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (URL: [Link])

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

Development of a selective and scalable N1-indazole alkylation. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

-

N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (URL: [Link])

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki. (URL: [Link])

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])

-

ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. (URL: [Link])

-

Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (URL: [Link])

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (URL: [Link])

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (URL: [Link])

-

Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (URL: [Link])

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. (URL: [Link])

-

Importance of Indazole against Neurological Disorders. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

Oxadiazolylindazole Sodium Channel Modulators are Neuroprotective toward Hippocampal Neurones. (URL: [Link])

-

development of 1h-indazole derivatives as anti-inflammatory agents using computational. (URL: [Link])

-

Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. (URL: [Link])

Sources

- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. benthamscience.com [benthamscience.com]

- 10. iris.unipv.it [iris.unipv.it]

- 11. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Indazole Scaffold: A Strategic Bioisostere for Indole in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands out as a powerful tool in this optimization process.[1] This guide provides a deep dive into the role of the indazole ring system as a non-classical bioisostere of the ubiquitous indole scaffold. We will explore the nuanced physicochemical differences between these two bicyclic heterocycles and how these differences can be leveraged to overcome common drug development hurdles such as metabolic instability and off-target effects. Through detailed analysis, case studies of marketed drugs, and practical experimental protocols, this document will serve as a comprehensive resource for researchers aiming to harness the full potential of the indazole-for-indole substitution in their drug discovery programs.

The Principle of Bioisosterism: Beyond Structural Mimicry

The concept of bioisosterism has evolved significantly from its initial definition of atoms or groups with the same number of valence electrons.[2] In modern medicinal chemistry, it encompasses a more functional approach, where substituents or groups with similar physical or chemical properties can produce broadly similar biological effects.[1][3] The goal is not merely to create a structural analog but to rationally design molecules with improved potency, selectivity, pharmacokinetics, and reduced toxicity.[4]

The indole nucleus is a "privileged scaffold" in drug discovery, found in numerous natural products and synthetic drugs, owing to its ability to interact with a wide range of biological targets.[5][6] However, the indole ring is often susceptible to metabolic oxidation, particularly at the C2 and C3 positions of the pyrrole ring, which can lead to rapid clearance and the formation of potentially reactive metabolites.[7] This metabolic liability often presents a significant challenge in drug development.

This is where the indazole scaffold emerges as a strategic alternative. By replacing the indole's pyrrole ring with a pyrazole ring, a key CH group is substituted with a nitrogen atom, fundamentally altering the electronic and metabolic properties of the molecule while largely preserving its three-dimensional shape.[8]

A Tale of Two Rings: Physicochemical and Electronic Properties of Indole vs. Indazole

The decision to replace an indole with an indazole is driven by the subtle yet significant differences in their physicochemical properties. These differences can have a profound impact on a molecule's interaction with its biological target and its overall disposition in the body.

The indazole ring exists in two main tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[9][10] The position of the nitrogen atoms influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall polarity.

| Property | Indole | 1H-Indazole | 2H-Indazole | Rationale for Bioisosteric Replacement |

| pKa (acidic) | ~17 | 13.86[11] | - | The indazole NH is more acidic, which can influence ionization state and solubility. |

| pKa (basic) | -3.6 | 1.31[11] | - | The additional nitrogen in indazole provides a basic center, which can be exploited for salt formation and improved solubility. |

| Dipole Moment (Debye) | ~2.1 | 1.50 (1-methyl)[11] | 3.4 (2-methyl)[11] | The different dipole moments can alter interactions with the biological target and affect physical properties like solubility and crystal packing. |

| Hydrogen Bonding | H-bond donor (N-H) | H-bond donor (N-H) and H-bond acceptor (N2)[12] | H-bond donor (N-H) and H-bond acceptor (N1) | The additional hydrogen bond acceptor in indazole can lead to new and potentially stronger interactions with the target protein, enhancing potency and selectivity.[12] |

| Metabolic Stability | Prone to oxidation at C2/C3 | Generally more resistant to oxidative metabolism[13] | Generally more resistant to oxidative metabolism | The replacement of the CH group with a nitrogen atom blocks a common site of metabolic attack, often leading to improved metabolic stability and a longer half-life.[8] |

Diagram 1: Structural and Electronic Comparison of Indole and Indazole

Caption: Indole vs. Indazole: A Bioisosteric Shift.

Synthetic Strategies for Indazole Derivatives

The successful implementation of the indazole-for-indole bioisosteric switch hinges on the availability of robust and versatile synthetic methodologies. A variety of methods have been developed for the construction of the indazole core, with the choice of route often depending on the desired substitution pattern.

Diagram 2: General Workflow for Indazole Synthesis

Caption: Synthetic workflow for indazole derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3-Aryl-1H-Indazole

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, and it is particularly well-suited for the functionalization of the indazole core.[7][14]

Objective: To synthesize 3-phenyl-1H-indazole from 3-iodo-1H-indazole and phenylboronic acid.

Materials:

-

3-iodo-1H-indazole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 3-iodo-1H-indazole (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-phenyl-1H-indazole.[14]

Pharmacological Implications of the Indole-to-Indazole Switch

The substitution of an indole with an indazole can lead to significant changes in a compound's pharmacological profile. These changes are often beneficial and can be the key to advancing a lead compound through the drug development pipeline.

Enhanced Metabolic Stability

As previously mentioned, the indole ring is often a site of metabolic vulnerability. The introduction of a nitrogen atom in the indazole ring can block this metabolic "soft spot," leading to a more stable compound. For example, in the development of selective androgen receptor antagonists, an indole-containing compound was found to be metabolically unstable. Its replacement with a 2N-protected indazole resulted in fewer metabolites, indicating improved stability.[7]

Table 2: Comparative Metabolic Stability of Indole vs. Indazole Analogs

| Compound Pair | Structure | In Vitro Half-life (t½) in Human Liver Microsomes | Reference |

| Indole Analog | Indole-based compound | 13 min | [15] |

| Indazole Analog | Indazole-based compound | ~60 min | [15] |

| 5-MeO-DMT | Indole | - | [13] |

| 2-aza-5-MeO-DMT | Indazole | Marginally lower predicted clearance than proteo-counterpart | [13] |

Altered Receptor Binding and Selectivity

The additional nitrogen atom in the indazole ring provides a hydrogen bond acceptor that is absent in indole.[12] This can lead to new or altered interactions with the target protein, which can manifest as increased potency or improved selectivity. In the development of inhibitors for the c-Jun N-terminal kinase (JNK), a series of indole/indazole-aminopyrimidines were designed. The indazole-containing compounds, in some cases, showed improved potency and selectivity.[13]

Diagram 3: Indazole as a Kinase Hinge-Binder

Caption: Indazole's dual H-bonding with a kinase hinge.

Case Studies: Marketed Drugs Featuring the Indazole Scaffold as an Indole Bioisostere

The successful application of the indazole-for-indole bioisosteric replacement is best illustrated by the number of marketed drugs that incorporate this strategy.

Axitinib (Inlyta®): A VEGFR Inhibitor for Renal Cell Carcinoma

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of advanced renal cell carcinoma.[16][17] The indazole core of Axitinib plays a crucial role in its binding to the ATP-binding pocket of VEGFR, acting as a hinge-binder.[8] The synthesis of Axitinib involves key steps such as a Migita coupling and a Heck reaction to construct the final molecule.[5]

Granisetron (Kytril®): A 5-HT₃ Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting

Granisetron is a selective 5-HT₃ receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy.[1][18] The indazole-3-carboxamide moiety of Granisetron is a bioisosteric replacement for the indole-3-carboxamide found in earlier 5-HT₃ antagonists. This substitution contributes to its high affinity and selectivity for the 5-HT₃ receptor. The synthesis typically involves the amidation of 1-methyl-indazole-3-carboxylic acid with a bicyclic amine.[1][6]

Experimental Protocol: Competitive Radioligand Binding Assay

To evaluate the impact of the indole-to-indazole substitution on receptor binding affinity, a competitive radioligand binding assay is a standard and powerful technique.[19][20]

Objective: To determine and compare the binding affinities (Ki values) of an indole-containing compound and its corresponding indazole bioisostere for a target receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-ligand)

-

Unlabeled indole compound (test compound 1)

-

Unlabeled indazole compound (test compound 2)

-

Assay buffer

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the unlabeled indole and indazole compounds in assay buffer. Prepare the radiolabeled ligand and cell membrane suspension at their optimal concentrations in ice-cold assay buffer.

-

Assay Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, the cell membrane suspension, and varying concentrations of either the unlabeled indole or indazole compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

-

Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Dry the filters, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[4]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value for each compound using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The replacement of an indole with an indazole is a proven and effective strategy in medicinal chemistry to address common drug development challenges, particularly metabolic instability. The subtle yet impactful differences in the physicochemical properties of these two scaffolds allow for the fine-tuning of a molecule's pharmacological profile. The ability of the indazole ring to introduce an additional hydrogen bond acceptor, alter the pKa and dipole moment, and block sites of oxidative metabolism makes it a valuable tool in the medicinal chemist's arsenal.